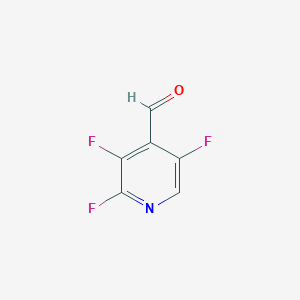

2,3,5-Trifluoropyridine-4-carbaldehyde

Description

Contextualizing Fluorinated Pyridine (B92270) Derivatives in Organic Chemistry

The introduction of fluorine atoms into organic molecules, particularly heterocyclic rings like pyridine, can dramatically alter their physical, chemical, and biological properties. nih.gov Fluorinated pyridine derivatives are a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.govontosight.ai The high electronegativity and small size of the fluorine atom can enhance properties such as metabolic stability, binding affinity to biological targets, and lipophilicity. nih.govontosight.ai

These compounds are integral to the synthesis of a wide range of biologically active molecules. chemeurope.comjy-chemical.com For instance, the trifluoromethyl-substituted pyridine moiety is a key structural motif in various commercialized agrochemicals. nih.govresearchoutreach.org The reactivity of the pyridine ring is also significantly influenced by fluorine substitution. The electron-withdrawing nature of fluorine makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction of great synthetic utility. nih.govacs.org This reactivity allows for the selective introduction of various functional groups onto the pyridine core. acs.org

Importance of Pyridine-4-Carbaldehydes in Synthetic Methodologies

Pyridine aldehydes, in general, are versatile intermediates in organic synthesis. The aldehyde group is highly reactive and participates in a wide array of chemical transformations. Pyridine-4-carbaldehyde, specifically, serves as a crucial building block for constructing larger, more complex molecular architectures. chemicalbook.com

Key reactions involving pyridine-4-carbaldehydes include:

Schiff Base Formation: They readily condense with primary amines to form imines, also known as Schiff bases. chemicalbook.comresearchgate.net These Schiff bases and their metal complexes are of significant interest in medicinal chemistry and have shown a range of biological activities. chemicalbook.comresearchgate.net

Condensation Reactions: They can participate in various condensation reactions, such as the Knoevenagel condensation, to form carbon-carbon bonds. wikipedia.org

Reductive Amination: The aldehyde can be converted into an amine through reductive amination, providing a route to substituted pyridylmethylamines. wikipedia.org

Synthesis of Heterocycles: It is a precursor for the synthesis of various heterocyclic systems, including porphyrins. For example, its condensation with pyrrole (B145914) yields tetrapyridylporphyrin. wikipedia.org

The utility of pyridine-4-carbaldehydes extends to the synthesis of pharmaceutical compounds, such as anticonvulsant and anti-inflammatory agents, and as corrosion inhibitors. chemicalbook.com

Research Landscape of 2,3,5-Trifluoropyridine-4-carbaldehyde and Related Structural Motifs

Research on this compound focuses on its synthesis and its use as an intermediate. One documented synthetic route involves the oxidation of the corresponding alcohol, (2,3,5-trifluoropyridin-4-yl)methanol (B3345037), using reagents like oxalyl dichloride and dimethyl sulfoxide (B87167) (a Swern oxidation). chemicalbook.com

The reactivity of this compound is dictated by both the aldehyde group and the trifluorinated pyridine ring. The fluorine atoms activate the ring for nucleophilic attack, while the aldehyde provides a handle for a multitude of synthetic transformations.

Structurally related motifs, such as 2,3,5,6-tetrafluoropyridine-4-carbaldehyde, have also been synthesized and studied. rsc.orgnih.gov The synthesis of this tetrafluorinated analogue can be achieved through methods like the ozonolysis of a propenyl-substituted precursor or the reduction of a nitrile. rsc.org The chemistry of these polyfluorinated pyridine aldehydes is part of a broader effort to create novel fluorinated molecules for various applications. For example, 2,3,5,6-tetrafluoro-4-iodopyridine (B174047) is a precursor to organometallic reagents that can be used to introduce the tetrafluoropyridyl group into other molecules. rsc.org The study of these compounds contributes to the expanding toolbox of fluorinated building blocks available to synthetic chemists.

Structure

3D Structure

Propriétés

IUPAC Name |

2,3,5-trifluoropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3NO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAJBRZTHRZEAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376629 | |

| Record name | 2,3,5-trifluoropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266312-20-3 | |

| Record name | 2,3,5-trifluoropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Routes and Methodologies for 2,3,5 Trifluoropyridine 4 Carbaldehyde

Functionalization Approaches for the 4-Carbaldehyde Moiety

Once the 2,3,5-trifluoropyridine (B1273224) core is obtained, the next critical step is the introduction of the carbaldehyde group at the C-4 position. This can be achieved either by direct formylation or by converting an existing substituent at that position into an aldehyde.

Direct formylation involves introducing a "-CHO" group onto the fluorinated pyridine (B92270) ring. The Vilsmeier-Haack reaction is a classical and widely used method for the formylation of various aromatic and heteroaromatic compounds. researchgate.netchemrxiv.orgthieme-connect.de The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). researchgate.net

However, the application of the Vilsmeier-Haack reaction to a highly electron-deficient substrate like 2,3,5-trifluoropyridine would be challenging. The three electron-withdrawing fluorine atoms deactivate the pyridine ring towards electrophilic substitution, which is the mechanistic basis of the Vilsmeier-Haack reaction. Therefore, this method may not be a viable route for the synthesis of 2,3,5-Trifluoropyridine-4-carbaldehyde.

A more feasible and commonly employed strategy involves the chemical transformation of a pre-existing functional group at the C-4 position of the trifluoropyridine ring into the desired carbaldehyde.

One effective method is the reduction of a nitrile group. Research has shown that a tetrafluoropyridine-4-nitrile can be reduced to 2,3,5,6-tetrafluoropyridine-4-aldehyde using reagents like Raney alloy in aqueous formic acid. rsc.org This approach can be adapted for the target molecule, starting from 2,3,5-trifluoropyridine-4-carbonitrile. The reduction of nitriles to aldehydes can also be achieved with milder reducing agents like diisobutylaluminium hydride (DIBAL-H), which, after the initial hydride addition, allows for hydrolysis of the intermediate imine to the aldehyde. chemistrysteps.comwikipedia.orgyoutube.com

Another pathway is the oxidation of a C-4 methyl or hydroxymethyl group. The synthesis of the target aldehyde from (2,3,5-trifluoropyridin-4-yl)methanol (B3345037) implies an oxidation step. Standard oxidation reagents can be employed to convert the primary alcohol to the corresponding aldehyde.

| Precursor | Reaction Type | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| 2,3,5,6-Tetrafluoropyridine-4-nitrile | Nitrile Reduction | Raney alloy / aq. Formic acid | 2,3,5,6-Tetrafluoropyridine-4-aldehyde | rsc.org |

| Generic Nitrile (R-CN) | Nitrile Reduction | Diisobutylaluminium hydride (DIBAL-H), then H₂O | Generic Aldehyde (R-CHO) | chemistrysteps.comwikipedia.org |

| (2,3,5-Trifluoropyridin-4-yl)methanol | Alcohol Oxidation | Standard oxidizing agent (e.g., PCC, MnO₂) | This compound | Implied by precursor availability |

Multi-Component and Convergent Synthetic Pathways to this compound

Multi-component reactions (MCRs) and convergent syntheses represent efficient and atom-economical approaches for assembling complex molecules from simpler starting materials. While specific MCRs leading directly to this compound are not extensively documented, the principles of MCRs for synthesizing fluorinated pyridines can be applied. taylorfrancis.comrsc.org These reactions typically involve a one-pot process where three or more reactants combine to form a product that contains the essential structural elements of all the starting materials. rsc.org For instance, a hypothetical MCR could involve the condensation of a fluorinated 1,3-dicarbonyl compound, an enamine, and a nitrogen source to construct the trifluoropyridine core with a precursor to the aldehyde group at the 4-position.

A more practically documented approach is a convergent synthesis. This strategy involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For this compound, a common convergent pathway would be the initial synthesis of the 2,3,5-trifluoropyridine core, followed by the introduction of the carbaldehyde group at the 4-position.

One plausible convergent route is the metal-halogen exchange of a tetra-substituted pyridine followed by formylation. For example, starting from a precursor like 2,3,5-trifluoro-4-bromopyridine, a lithium-halogen exchange can be performed using an organolithium reagent such as n-butyllithium (n-BuLi) at low temperatures. The resulting organolithium intermediate is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. commonorganicchemistry.comthieme-connect.de

Table 1: Convergent Synthesis via Lithiation and Formylation

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | 2,3,5-Trifluoro-4-bromopyridine | n-BuLi, THF, -78 °C | 2,3,5-Trifluoropyridin-4-yl-lithium |

This table represents a plausible synthetic route based on established chemical principles.

Chemo- and Regioselective Synthesis Strategies

The successful synthesis of this compound is highly dependent on chemo- and regioselective control. These strategies ensure that reactions occur at the desired functional group and position on the pyridine ring.

Regioselective Fluorination: A key challenge is the precise installation of the three fluorine atoms at the 2, 3, and 5 positions. This can be achieved through the regioselective fluorination of appropriately substituted pyridine precursors. Electrophilic fluorinating agents, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are known to facilitate the regioselective fluorination of pyridines. nih.govacs.org The directing effects of existing substituents on the pyridine ring are crucial for controlling the position of fluorination. For example, starting with a pyridine ring bearing activating or directing groups, a stepwise introduction of fluorine can be envisioned to achieve the desired 2,3,5-trifluoro substitution pattern.

Regioselective Functionalization: Once the 2,3,5-trifluoropyridine core is established, the introduction of the carbaldehyde group at the 4-position must be highly regioselective. The fluorine atoms on the pyridine ring are strongly electron-withdrawing, which influences the reactivity of the C-H bonds. Directed ortho-metalation (DoM) is a powerful strategy where a directing group on the ring guides an organolithium reagent to deprotonate a specific adjacent position. researchgate.net In the case of 2,3,5-trifluoropyridine, the combined electronic effects of the fluorine atoms and the ring nitrogen atom make the C-H bond at the 4-position the most acidic, facilitating regioselective lithiation at this site. thieme-connect.de Subsequent reaction with a formylating agent like DMF ensures the aldehyde is introduced exclusively at the 4-position.

Table 2: Key Factors in Regioselective Synthesis

| Strategy | Key Aspect | Reagents/Conditions | Outcome |

|---|---|---|---|

| Electrophilic Fluorination | Directing effects of existing substituents | Selectfluor, aqueous solution nih.gov | Controlled placement of fluorine atoms on the pyridine ring. |

| Directed Metalation | Acidity of the C4-H bond due to electron-withdrawing fluorine atoms | n-BuLi or LDA, low temperature | Regioselective deprotonation at the 4-position. researchgate.net |

| Nucleophilic Aromatic Substitution | Activation of the 4-position in polyfluorinated pyridines | Nucleophiles (e.g., amines, alkoxides) | Introduction of a precursor group at the 4-position of a tetrafluoropyridine. researchgate.net |

This table summarizes key strategies and their implications for the synthesis of the target compound.

The interplay of these convergent and regioselective strategies allows for the methodical and efficient construction of this compound, a valuable building block in medicinal and materials chemistry.

Iii. Chemical Reactivity and Reaction Mechanisms of 2,3,5 Trifluoropyridine 4 Carbaldehyde

Nucleophilic Aromatic Substitution (SNAr) on the Trifluoropyridine Core

Nucleophilic aromatic substitution (SNAr) is a hallmark reaction of polyfluorinated heteroaromatic compounds. nih.gov The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of multiple fluorine atoms and a ring nitrogen atom significantly lowers the energy of this intermediate, thereby facilitating the substitution process. nih.gov In the case of 2,3,5-Trifluoropyridine-4-carbaldehyde, the electron-withdrawing nature of the formyl group (-CHO) at the 4-position further deactivates the ring, potentially influencing the regioselectivity and rate of substitution.

The high reactivity of the trifluoropyridine core in SNAr reactions is a direct result of the powerful stereoelectronic effects of the fluorine substituents. Fluorine's strong inductive effect (-I) is the primary factor in activating the pyridine (B92270) ring for nucleophilic attack. libretexts.org This effect creates significant partial positive charges on the ring carbons, making them highly electrophilic.

The stability of the intermediate Meisenheimer complex is crucial for the facility of the SNAr reaction. The fluorine atoms, particularly those positioned ortho and para to the site of nucleophilic attack, can effectively stabilize the developed negative charge through their inductive effects. libretexts.org While fluorine also possesses a +M (mesomeric) effect due to its lone pairs, its -I effect is overwhelmingly dominant in this context. This potent electron-withdrawing capability lowers the activation energy for the initial nucleophilic addition, which is typically the rate-determining step of the reaction. libretexts.org

In the context of SNAr reactions, fluoride (B91410) is an excellent leaving group, a counterintuitive fact when compared to its poor leaving group ability in aliphatic substitution (SN1/SN2). libretexts.org This is because the rate-determining step is the initial nucleophilic attack on the ring, not the departure of the leaving group. The C-F bond cleavage occurs in the fast, second step of the reaction. The high electronegativity of fluorine, which makes the initial attack favorable, is the key determinant of reactivity. libretexts.org

The regioselectivity of SNAr on this compound is complex. In pentafluoropyridine (B1199360), substitution occurs preferentially at the 4-position (para to the nitrogen). nih.gov However, in the title compound, this position is blocked by the aldehyde. The remaining fluorine atoms are at the C2, C3, and C5 positions. The C2 position is ortho to the ring nitrogen and is typically highly activated. The C5 position is meta to the nitrogen but is ortho to the electron-withdrawing aldehyde group. The specific site of substitution would depend on the interplay of these activating effects and the nature of the attacking nucleophile. A wide range of nucleophiles, including amines, alkoxides, and thiolates, are known to participate in SNAr reactions with related fluorinated pyridines. nih.gov

Table 1: Expected Regioselectivity of SNAr on this compound This table is predictive and based on established principles of SNAr reactivity, as specific experimental data for this compound is not widely available.

| Position of Fluorine | Activating Factors | Predicted Reactivity |

|---|---|---|

| C2 | Ortho to Ring Nitrogen | High |

| C3 | Ortho to Aldehyde Group | Moderate to High |

| C5 | Para to C2-Fluorine, Ortho to Aldehyde | Moderate to High |

Aldehyde Group Reactivity and Transformations

The aldehyde functional group in this compound is a versatile handle for further molecular elaboration. It undergoes a variety of reactions typical of aromatic aldehydes, allowing for the construction of more complex molecular architectures.

Schiff Base Formation: Aromatic aldehydes readily react with primary amines to form imines, also known as Schiff bases. This condensation reaction typically occurs under mild heating, sometimes with acid catalysis, and involves the elimination of a water molecule. mdpi.com The reaction of this compound with various primary amines is expected to proceed efficiently to yield the corresponding N-substituted imine derivatives. science.gov

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, malononitrile, ethyl cyanoacetate) in the presence of a weak base catalyst, such as piperidine (B6355638) or ammonia (B1221849). wikipedia.org This reaction leads to the formation of a new carbon-carbon double bond. For this compound, this reaction provides a direct route to α,β-unsaturated systems, which are valuable intermediates in organic synthesis. rsc.orglookchem.com

Table 2: Representative Condensation Reactions of Aromatic Aldehydes Illustrative examples based on general aldehyde reactivity.

| Reaction Type | Reactant | Catalyst | Product Type |

|---|---|---|---|

| Schiff Base Formation | Aniline | Acetic Acid | N-Phenyl Imine |

| Knoevenagel Condensation | Malononitrile | Piperidine | 2-(2,3,5-Trifluoropyridin-4-yl)methylenemalononitrile |

| Knoevenagel-Doebner | Malonic Acid | Pyridine/Piperidine | 3-(2,3,5-Trifluoropyridin-4-yl)acrylic acid |

The aldehyde group can be selectively transformed into either an alcohol or a carboxylic acid without affecting the trifluoropyridine ring.

Selective Reduction: The reduction of the aldehyde to a primary alcohol, (2,3,5-Trifluoropyridin-4-yl)methanol (B3345037), can be achieved using mild hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and effective choice for this transformation, as it is highly selective for aldehydes and ketones and typically does not reduce the aromatic ring or displace the fluorine atoms.

Selective Oxidation: Conversely, the aldehyde can be oxidized to the corresponding 2,3,5-Trifluoropyridine-4-carboxylic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) under basic conditions or buffered potassium dichromate. Milder, more selective methods, such as using hydrogen peroxide in a basic medium, can also be employed to achieve high yields while preserving the sensitive fluorinated ring system. researchgate.net

The polarized carbon-oxygen double bond of the aldehyde group is susceptible to attack by a variety of carbon-based nucleophiles, such as Grignard reagents and organolithium compounds. This reaction is a powerful tool for carbon-carbon bond formation.

Addition of a Grignard reagent (R-MgX) to this compound, followed by an acidic workup, would yield a secondary alcohol. nih.gov However, a potential competing pathway exists where the highly basic and nucleophilic Grignard reagent could initiate an SNAr reaction at one of the fluorine-bearing carbons on the pyridine ring. The outcome of the reaction—carbonyl addition versus SNAr—would likely depend on factors such as the steric hindrance of the Grignard reagent, the reaction temperature, and the specific solvent used. Low temperatures generally favor kinetic control and addition to the carbonyl group.

Cross-Coupling Reactions Involving this compound Precursors or Derivatives

Cross-coupling reactions are a class of chemical reactions that are pivotal in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of two different molecules with the aid of a metal catalyst, most commonly palladium. wikipedia.orgyoutube.com In the context of this compound, cross-coupling reactions involving its precursors or derivatives are instrumental in creating more complex molecular architectures. Halogenated pyridines, such as chlorinated or brominated trifluoropyridines, often serve as key precursors that can undergo various coupling reactions to introduce new functional groups, which can subsequently be converted to the carbaldehyde moiety or other derivatives.

Prominent examples of such transformations include the Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings. These reactions are valued for their high efficiency, functional group tolerance, and the ability to form specific bonds with high selectivity. researchgate.netwikipedia.orgorganic-chemistry.orgmdpi.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely utilized palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. youtube.com This method is particularly effective for forming carbon-carbon bonds. For instance, precursors such as 2,3,5-trichloropyridine (B95902) can be selectively coupled with various arylboronic acids.

A study demonstrated a highly efficient palladium acetate-catalyzed, ligand-free Suzuki reaction of 2,3,5-trichloropyridine with a range of arylboronic acids in an aqueous medium. nih.govresearchgate.net This reaction selectively yielded 3,5-dichloro-2-arylpyridines in good to excellent yields, highlighting the regioselectivity of the coupling at the 2-position of the pyridine ring. nih.govresearchgate.net The reaction conditions are generally mild and environmentally benign. nih.govresearchgate.net

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 3,5-Dichloro-2-phenylpyridine | 92 |

| 4-Methylphenylboronic acid | 3,5-Dichloro-2-(4-methylphenyl)pyridine | 95 |

| 4-Methoxyphenylboronic acid | 3,5-Dichloro-2-(4-methoxyphenyl)pyridine | 96 |

| 4-Chlorophenylboronic acid | 3,5-Dichloro-2-(4-chlorophenyl)pyridine | 90 |

| 4-Fluorophenylboronic acid | 3,5-Dichloro-2-(4-fluorophenyl)pyridine | 91 |

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org Derivatives of fluorinated pyridines, such as bromo-fluoro-cyanopyridines, have been successfully employed in Sonogashira couplings.

Research has shown a two-step process to access 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes starting from 5- and 6-bromo-3-fluoro-2-cyanopyridines. soton.ac.uk The initial step involves a Sonogashira cross-coupling with various terminal alkynes. This reaction proceeds under mild, room temperature conditions and is compatible with a wide array of functional groups. soton.ac.uk

| Alkyne | Product | Yield (%) |

|---|---|---|

| Phenylacetylene | 3-Fluoro-6-(phenylethynyl)picolinonitrile | 93 |

| 1-Ethynyl-4-methylbenzene | 3-Fluoro-6-((4-methylphenyl)ethynyl)picolinonitrile | 85 |

| (4-Ethynylphenyl)methanol | 3-Fluoro-6-((4-(hydroxymethyl)phenyl)ethynyl)picolinonitrile | 90 |

| 4-Ethynylaniline | 6-((4-Aminophenyl)ethynyl)-3-fluoropicolinonitrile | 90 |

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile tool for creating carbon-carbon bonds and is characterized by its high stereoselectivity. organic-chemistry.org While specific examples involving direct precursors to this compound are less common in readily available literature, the general applicability of the Heck reaction to aryl halides suggests its potential use with halogenated trifluoropyridine precursors. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Stille Reaction

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or pseudohalide. organic-chemistry.orgwikipedia.orgnrochemistry.com This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.orgnrochemistry.com Similar to the Heck reaction, while direct applications to precursors of this compound are not extensively documented, the broad scope of the Stille reaction for coupling aryl halides makes it a relevant synthetic strategy for the functionalization of halogenated trifluoropyridine intermediates. libretexts.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. nrochemistry.com

Iv. Advanced Spectroscopic and Structural Characterization of 2,3,5 Trifluoropyridine 4 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework and the precise location of fluorine atoms on the pyridine (B92270) ring. A combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by multidimensional techniques, would provide an unambiguous structural assignment.

A detailed one-dimensional NMR analysis is foundational for structural verification. The predicted chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two distinct signals corresponding to the aldehydic proton and the single proton on the pyridine ring.

Aldehydic Proton (-CHO): This proton is anticipated to appear as a singlet or a narrow triplet (due to a small four-bond coupling to the fluorine at C-5, ⁴JH-F) in the downfield region, typically between 9.8 and 10.5 ppm. Its deshielded nature is due to the electron-withdrawing effect of the adjacent carbonyl group.

Aromatic Proton (H-6): The lone proton on the pyridine ring at position 6 is expected to resonate further downfield than in unsubstituted pyridine, likely in the range of 8.0 to 8.5 ppm. This signal would appear as a doublet of doublet of doublets (ddd) due to coupling with the fluorine atoms at C-2 (⁵JH-F), C-3 (⁴JH-F), and C-5 (³JH-F).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display six signals, one for the carbonyl carbon and five for the carbons of the pyridine ring. The key feature will be the large coupling constants between the carbon atoms and the directly attached fluorine atoms (¹JC-F).

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to have a chemical shift in the range of 185-195 ppm.

Pyridine Ring Carbons: The carbons directly bonded to fluorine (C-2, C-3, C-5) will exhibit large one-bond C-F coupling constants (¹JC-F typically 240-270 Hz) and will be significantly shifted. C-4, bonded to the aldehyde, and C-6, bonded to hydrogen, will also show coupling to the neighboring fluorine atoms.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atoms. Three distinct signals are expected, each exhibiting mutual coupling (F-F coupling) and coupling to the aromatic proton (H-6).

The signals for F-2, F-3, and F-5 will appear as complex multiplets (doublet of doublets of doublets) due to heteronuclear coupling to H-6 and homonuclear couplings to the other two fluorine atoms. The chemical shifts are sensitive to their position relative to the nitrogen and the aldehyde group.

Predicted ¹H NMR Data for 2,3,5-Trifluoropyridine-4-carbaldehyde

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -CHO | 10.2 | t | ⁴JH-F5 ≈ 1-2 |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constants (J, Hz) |

|---|---|---|

| C=O | 188.0 | - |

| C-2 | 155.0 (d) | ¹JC2-F2 ≈ 250 |

| C-3 | 140.0 (d) | ¹JC3-F3 ≈ 260 |

| C-4 | 125.0 | - |

| C-5 | 158.0 (d) | ¹JC5-F5 ≈ 255 |

Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| F-2 | -130 | ddd | ³JF2-F3 ≈ 20, ⁴JF2-F5 ≈ 15, ⁵JF2-H6 ≈ 1-2 |

| F-3 | -155 | ddd | ³JF3-F2 ≈ 20, ³JF3-F4(C=O) ≈ 5, ⁴JF3-H6 ≈ 4-6 |

To confirm the assignments from 1D NMR and piece together the molecular structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be of limited use for this molecule due to the presence of only two, non-adjacent protons. However, it would definitively confirm the absence of proton-proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond connections between protons and the carbons they are attached to. A cross-peak would be observed connecting the signal of H-6 in the ¹H spectrum to the signal of C-6 in the ¹³C spectrum, confirming its assignment.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2- and 3-bond) correlations and piecing together the molecular framework. Key expected correlations would include:

The aldehydic proton (-CHO) showing correlations to C-4 and C-5.

The H-6 proton showing correlations to C-4 and C-5.

These correlations would unambiguously confirm the position of the aldehyde group at C-4, adjacent to the fluorine at C-5 and the proton at C-6.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of the compound, providing a characteristic fingerprint and confirming the presence of key functional groups.

The IR and Raman spectra of this compound would be dominated by vibrations associated with the aldehyde group, the trifluoropyridine ring, and the C-F bonds.

C=O Stretch: A strong, sharp absorption band in the IR spectrum is expected between 1700 and 1720 cm⁻¹, characteristic of an aromatic aldehyde carbonyl group. This would also be a prominent band in the Raman spectrum.

C-H Stretches: The aldehydic C-H stretch typically appears as two weak bands in the IR spectrum, around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. The aromatic C-H stretch for H-6 would be observed above 3000 cm⁻¹.

C-F Stretches: Strong absorption bands in the IR spectrum between 1100 and 1300 cm⁻¹ are characteristic of C-F stretching vibrations.

Pyridine Ring Vibrations: A series of bands in the 1400-1600 cm⁻¹ region corresponds to the C=C and C=N stretching vibrations of the aromatic ring.

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | Medium | Medium |

| Aldehydic C-H Stretch | 2820-2850, 2720-2750 | Weak | Weak |

| C=O Stretch | 1700-1720 | Strong | Strong |

| Pyridine Ring C=C/C=N Stretches | 1400-1600 | Medium-Strong | Medium-Strong |

The carbaldehyde group can rotate around the C4-C(HO) single bond. This can lead to different conformers, which may be distinguishable by vibrational spectroscopy. The exact frequency of the C=O stretching vibration can be sensitive to the conformation of the aldehyde group relative to the pyridine ring. Computational studies combined with experimental spectra could potentially identify the most stable conformer and any rotational isomers present.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.

Molecular Formula: The molecular formula for this compound is C₆H₂F₃NO. matrix-fine-chemicals.com

Theoretical Exact Mass: Based on the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O), the calculated monoisotopic mass is 161.0102 g/mol .

Confirmation: An HRMS experiment, such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would measure the mass of the protonated molecule [M+H]⁺. The experimentally measured mass should match the theoretical value (162.0180 g/mol for [M+H]⁺) to within a few parts per million (ppm), providing unambiguous confirmation of the molecular formula and distinguishing it from any other combination of atoms with the same nominal mass.

X-ray Diffraction Analysis for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any specific single-crystal X-ray diffraction data for this compound. Consequently, detailed research findings regarding its solid-state structure, including unit cell parameters, space group, bond lengths, bond angles, and intermolecular interactions derived from X-ray diffraction analysis, are not publicly available at this time.

X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on the molecular geometry, conformation, and the nature of intermolecular interactions such as hydrogen bonding or π-stacking, which govern the packing of molecules in the crystal lattice.

While experimental data for the title compound is unavailable, related structures have been subjects of crystallographic studies. For instance, structural data exists for the parent compound, 2,3,5-Trifluoropyridine (B1273224), as well as for other substituted pyridine derivatives. These studies offer insights into how fluorine and other substituents influence the electronic properties and packing motifs of the pyridine ring. However, direct extrapolation of these findings to this compound is not feasible, as the introduction of the carbaldehyde group at the 4-position would significantly impact the molecule's electronic distribution, steric profile, and potential for intermolecular interactions, thereby influencing its crystal structure.

The generation of detailed data tables for crystallographic parameters and bond metrics for this compound must await the successful crystallization of the compound and subsequent analysis by single-crystal X-ray diffraction. Without such experimental data, any discussion of its specific solid-state structure would be speculative.

V. Computational Chemistry and Theoretical Modeling of 2,3,5 Trifluoropyridine 4 Carbaldehyde

Electronic Structure Calculations (Density Functional Theory and Ab Initio Methods)

Electronic structure calculations are foundational to computational chemistry, providing a detailed picture of the electron distribution within a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, offering a robust framework for predicting a wide array of molecular properties. cuny.edu DFT, particularly with functionals like B3LYP, offers a balance of computational cost and accuracy, making it a popular choice for studying organic molecules. Ab initio methods, while more computationally intensive, can provide even higher accuracy. nasa.gov

The first step in characterizing a molecule computationally is to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. nih.gov For 2,3,5-Trifluoropyridine-4-carbaldehyde, this process would confirm the planarity of the pyridine (B92270) ring and determine the preferred orientation of the carbaldehyde group relative to the ring.

Conformational analysis would focus on the rotation around the single bond connecting the carbaldehyde carbon to the pyridine ring. Due to potential steric hindrance and electronic interactions between the aldehyde group and the adjacent fluorine atom, it is expected that the molecule has specific stable conformers. Theoretical calculations can identify these conformers and quantify their relative energies, revealing which shapes the molecule is most likely to adopt.

Illustrative Optimized Geometric Parameters for this compound Below is a hypothetical table of bond lengths and angles that would be obtained from a geometry optimization calculation, for instance at the B3LYP/6-31G(d) level of theory.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C4-C(aldehyde) | 1.48 Å |

| C(aldehyde)=O | 1.21 Å | |

| C2-F | 1.34 Å | |

| C3-F | 1.33 Å | |

| C5-F | 1.34 Å | |

| Bond Angle | C3-C4-C5 | 118° |

| C(ring)-C=O | 122° |

This table is for illustrative purposes only.

The electronic and optical properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which an electron is most easily removed, relating to the molecule's ability to act as an electron donor. The LUMO is the orbital that most readily accepts an electron, indicating its capacity as an electron acceptor. irjweb.com

Illustrative Frontier Orbital Energies This table shows representative energy values for the frontier orbitals, which are key indicators of chemical reactivity.

| Orbital | Hypothetical Energy (eV) |

| HOMO | -7.50 |

| LUMO | -1.80 |

| HOMO-LUMO Gap | 5.70 |

This table is for illustrative purposes only.

Computational methods are highly effective at predicting spectroscopic data, which can be invaluable for interpreting experimental results.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. nih.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. mdpi.com By comparing calculated shifts with experimental spectra, chemists can confidently assign signals to specific atoms in the molecule, aiding in structure elucidation. ucm.es

Vibrational Frequencies: The vibrational modes of a molecule correspond to the stretching and bending of its bonds. These are observed experimentally using infrared (IR) and Raman spectroscopy. Quantum chemical calculations can predict these vibrational frequencies and their corresponding intensities. q-chem.com For this compound, this would allow for the assignment of key vibrational bands, such as the characteristic C=O stretch of the aldehyde group and the C-F stretching modes. researchgate.net

Illustrative Comparison of Predicted and Experimental Spectroscopic Data The following tables demonstrate how theoretical data is typically compared with experimental findings to validate the computational model.

Table: Hypothetical ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| H (aldehyde) | 9.8 | 9.9 |

| C (aldehyde) | 188.5 | 189.2 |

| C2 | 145.0 (d, JCF) | 146.1 (d, JCF) |

This table is for illustrative purposes only.

Table: Hypothetical Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated (cm⁻¹) | Experimental (cm⁻¹) |

|---|---|---|

| C=O Stretch | 1715 | 1705 |

| C-F Stretch | 1250 | 1240 |

This table is for illustrative purposes only.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides a powerful tool for investigating reaction mechanisms in detail. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. This involves locating and characterizing transition states—the high-energy structures that connect reactants, intermediates, and products. nih.gov

For this compound, one could theoretically study reactions such as nucleophilic addition to the carbonyl group. wikipedia.org Computational modeling would allow for the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information is crucial for understanding reaction rates and predicting how changes in the molecule's structure, such as the placement of fluorine atoms, affect its reactivity. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration

While electronic structure calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly move and change shape. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a "movie" of molecular behavior.

An MD simulation of this compound could be used to explore its conformational landscape in different environments, such as in a solvent. This would reveal the flexibility of the molecule, particularly the rotational dynamics of the carbaldehyde group, and how it interacts with surrounding solvent molecules. Such simulations are essential for understanding how a molecule behaves in a realistic chemical or biological setting.

Machine Learning and Artificial Intelligence Applications in Fluorinated Heterocycle Design

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing molecular design. harvard.edu In the context of fluorinated heterocycles, ML models can be trained on large datasets of known compounds to predict the properties of new, hypothetical molecules. mdpi.comnih.gov This approach can dramatically accelerate the discovery of new molecules with desired functionalities. rsc.orgarxiv.org

For instance, an ML model could be developed to predict the reactivity or biological activity of novel fluorinated pyridines based on their structure. mdpi.com By inputting the structure of a compound like this compound, such a model could rapidly estimate its properties without the need for time-consuming synthesis and testing or computationally expensive quantum chemical calculations. This data-driven approach holds immense promise for the rational design of the next generation of fluorinated heterocyclic compounds.

Vi. Research Applications and Derivatization of 2,3,5 Trifluoropyridine 4 Carbaldehyde

Strategic Intermediate in the Synthesis of Complex Fluorinated Molecules

The primary documented application of 2,3,5-Trifluoropyridine-4-carbaldehyde is as a key intermediate in the synthesis of biologically active molecules, particularly for use in medicinal chemistry research. Its utility has been demonstrated in the creation of novel inhibitors for enzymes implicated in inflammatory diseases.

In a notable study, the compound was employed as the starting material for the synthesis of a series of pyridyl-bearing N-hydroxyurea derivatives designed as 5-lipoxygenase (5-LO) inhibitors. 5-Lipoxygenase is a critical enzyme in the biosynthetic pathway of leukotrienes, which are potent mediators of inflammation. The synthetic pathway leverages the reactivity of the aldehyde group to build a more complex functional scaffold. The aldehyde is first converted into an oxime, which then serves as a precursor to the final N-hydroxyurea moiety. This multi-step synthesis highlights the role of this compound in introducing the trifluoropyridyl group into the final target molecules, a common strategy to enhance metabolic stability and binding affinity.

| Step | Reaction | Intermediate/Product |

| 1 | Oximation of Aldehyde | This compound oxime |

| 2 | Further Derivatization | Pyridyl-bearing N-hydroxyurea derivatives |

The resulting derivatives were evaluated for their inhibitory activity, demonstrating the importance of this aldehyde in generating compound libraries for structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents. nih.govnih.govnih.govthieme-connect.de

Precursor for Advanced Organic Materials Research

While specific examples in published literature are limited, the chemical structure of this compound makes it a highly promising precursor for the development of advanced organic materials, including coordination complexes and functional polymers.

The aldehyde functional group is a versatile handle for synthesizing ligands for metal coordination. Through condensation reactions with primary amines, this compound can be readily converted into a variety of Schiff base ligands. The nitrogen atom of the resulting imine, along with the pyridine (B92270) nitrogen, can act as a bidentate chelation site for various transition metals.

The presence of three electron-withdrawing fluorine atoms on the pyridine ring significantly influences the electronic properties of the resulting ligand. This fluorination lowers the energy of the π* orbitals and reduces the electron density on the pyridine nitrogen, which can modulate the stability, redox potential, and catalytic activity of the corresponding metal complexes.

Hypothetical Schiff Base Ligands from this compound

| Amine Reactant | Resulting Ligand Structure (General) | Potential Coordination Sites |

| Aniline | Imine Nitrogen, Pyridine Nitrogen | |

| 2-Aminoethanol | Imine Nitrogen, Pyridine Nitrogen, Hydroxyl Oxygen | |

| Ethylenediamine | Two Imine Nitrogens, Two Pyridine Nitrogens |

The combination of the pyridine ring and the aldehyde group allows for the incorporation of this compound into polymeric structures. For instance, it can undergo Wittig or Horner-Wadsworth-Emmons reactions to form vinyl linkages, enabling its use as a monomer for fluorinated poly(arylene vinylene) (PAV) type conjugated polymers. The high electron affinity of the trifluoropyridine unit would impart n-type semiconductor properties to these materials, making them suitable for applications in organic electronics such as organic field-effect transistors (OFETs) and electron-transport layers in organic light-emitting diodes (OLEDs).

In the context of supramolecular chemistry, the fluorine atoms can participate in non-covalent interactions, such as halogen bonding and C-F···H or C-F···π interactions. These directional forces can be exploited to guide the self-assembly of molecules in the solid state, leading to the formation of well-ordered crystalline structures, liquid crystals, or gels with unique photophysical or electronic properties.

Development of Novel Fluorinated Heterocyclic Scaffolds for Research

The aldehyde group of this compound is a key functional group for participating in various cyclization and multicomponent reactions to construct more complex, fused heterocyclic systems. These reactions provide access to novel fluorinated scaffolds that are of significant interest in medicinal chemistry and materials science.

For example, the aldehyde can be a component in reactions such as:

Friedländer Annulation: Reaction with a ketone containing an α-methylene group and an adjacent amino group to form substituted quinolines.

Hantzsch Dihydropyridine (B1217469) Synthesis: A multicomponent reaction with a β-ketoester and ammonia (B1221849) to form dihydropyridine derivatives.

Gewald Reaction: Reaction with an α-cyanoester and elemental sulfur to produce substituted 2-aminothiophenes.

By employing this compound in these classical reactions, chemists can synthesize novel heterocyclic cores that are decorated with a trifluoropyridyl substituent, a motif known to enhance biological activity and material performance.

Exploration of Functionalized Derivatives for Probe Development in Chemical Biology Research

In chemical biology, molecular probes are essential tools for visualizing and studying biological processes. The aldehyde functionality of this compound makes it an excellent platform for the development of such probes. The aldehyde can be selectively reacted with molecules containing hydrazine (B178648) or aminooxy groups to form stable hydrazone or oxime linkages, respectively.

This conjugation strategy allows for the attachment of the trifluoropyridine moiety to fluorophores, biotin (B1667282) tags, or other reporter molecules. The introduction of the fluorinated pyridine can serve multiple purposes in a chemical probe:

Modulation of Photophysical Properties: The electron-withdrawing nature of the ring can alter the absorption and emission wavelengths of a fluorophore.

Improved Pharmacokinetics: Fluorination is known to increase metabolic stability and membrane permeability, which can improve the cellular uptake and lifetime of a probe.

Unique Spectroscopic Signature: The presence of fluorine allows for the use of ¹⁹F-NMR spectroscopy as an additional method for detection and analysis.

Potential Probe Structures via Derivatization

| Reporter Molecule with Linker | Conjugation Reaction | Resulting Probe Type |

| Dansyl hydrazine | Hydrazone formation | Fluorescent Probe |

| Biotin hydrazide | Hydrazone formation | Affinity Probe |

| N-(aminooxyacetyl)-N'-(iodoacetyl)hydrazine | Oxime formation | Covalent Labeling Probe |

Vii. Future Perspectives and Interdisciplinary Research Frontiers

Innovations in Green and Sustainable Synthetic Methodologies

The future synthesis of 2,3,5-Trifluoropyridine-4-carbaldehyde and its derivatives is expected to align with the principles of green chemistry, focusing on reducing environmental impact, minimizing waste, and improving safety and efficiency.

Key areas of innovation include:

Catalytic Systems: A shift away from stoichiometric reagents towards highly efficient and recyclable catalytic systems is anticipated. This includes the use of magnetic nanoparticles or zeolites as catalyst supports, which allow for easy separation and reuse, thereby reducing catalyst waste and cost.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automated, high-throughput synthesis. Adapting current synthetic routes to flow processes could lead to more efficient and scalable production.

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted organic synthesis are promising techniques for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. researchgate.net These methods can reduce energy consumption and the need for high-boiling-point solvents.

Benign Solvents: The exploration of environmentally friendly solvents, such as water, ethanol, or supercritical CO₂, is a critical frontier. Developing synthetic protocols that are effective in these solvents would drastically reduce the environmental footprint associated with the use of volatile organic compounds (VOCs).

One-Pot and Multicomponent Reactions: Designing synthetic cascades where multiple reaction steps are performed in a single vessel (one-pot reactions) or where three or more reactants combine in a single step (multicomponent reactions) can significantly improve atom economy and reduce the waste generated from intermediate purification steps. researchgate.net

Harnessing Chemo- and Regioselectivity for Diverse Derivatization

The presence of multiple reactive sites—the aldehyde group and three distinct C-F bonds—on this compound presents both a challenge and an opportunity for synthetic chemists. Future research will focus on developing highly selective methods to functionalize this molecule, enabling the creation of diverse libraries of novel compounds.

Chemoselectivity: The primary challenge is to selectively perform reactions on either the aldehyde group or the pyridine (B92270) ring.

Aldehyde-First Derivatization: Under mild conditions, the aldehyde group can undergo a wide range of transformations while leaving the trifluoropyridine ring intact. These reactions include oxidation to a carboxylic acid, reduction to an alcohol, reductive amination, and the formation of imines or hydrazones. wikipedia.org This allows the aldehyde to serve as a versatile handle for introducing a variety of functional groups.

Ring-First Derivatization: Conversely, protecting the aldehyde group (e.g., as an acetal) would allow for selective modification of the pyridine ring via nucleophilic aromatic substitution (SNAr) without interference from the aldehyde.

Regioselectivity: The three fluorine atoms on the pyridine ring exhibit different levels of reactivity towards nucleophiles, governed by the electron-withdrawing effects of the ring nitrogen and the aldehyde group.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is highly activated for SNAr due to the cumulative electron-withdrawing nature of the nitrogen atom and the three fluorine atoms. The fluorine at the C4-position of a pentafluoropyridine (B1199360) is generally the most susceptible to substitution, followed by the C2 and C6 positions. nih.gov In this compound, the aldehyde at C4 modifies this reactivity profile. Precise control over reaction conditions (temperature, solvent, base) and the nature of the nucleophile will be crucial to selectively replace a specific fluorine atom, allowing for the programmed synthesis of mono-, di-, or tri-substituted derivatives.

Advancements in High-Throughput Computational Screening and Design

Computational chemistry and in silico modeling are set to become indispensable tools for accelerating research related to this compound. These methods can predict molecular properties, guide experimental design, and screen vast virtual libraries of potential derivatives, saving significant time and resources.

Future computational efforts will likely focus on:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, reactivity indices (such as Fukui functions), and reaction pathways. researchgate.net This allows researchers to predict the most likely sites for nucleophilic or electrophilic attack and to understand the mechanisms of derivatization reactions, aiding in the development of selective synthetic strategies. materialsciencejournal.org

Virtual Screening and Molecular Docking: For drug discovery and agrochemical development, virtual libraries of derivatives can be generated in silico and screened against the binding sites of specific biological targets (e.g., enzymes or receptors). ijfmr.comauctoresonline.org Molecular docking simulations can predict binding affinities and modes, helping to prioritize which compounds to synthesize and test experimentally. nih.gov This approach has been successfully applied to other pyridine-based scaffolds to identify potential inhibitors for targets like cyclin-dependent kinase 9 (CDK9). ijfmr.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug or agrochemical candidates. ijfmr.com By filtering out compounds with predicted poor pharmacokinetic profiles or high toxicity early in the design phase, researchers can focus on candidates with a higher probability of success.

Potential for Integration in Emerging Research Fields

The unique combination of a pyridine core, multiple fluorine atoms, and a reactive aldehyde handle makes this compound a promising building block for next-generation materials and tools in various interdisciplinary fields.

Agrochemicals and Pharmaceuticals: Fluorinated pyridines are a well-established and highly valuable scaffold in both agrochemicals and pharmaceuticals. nih.govresearchoutreach.org The trifluoromethylpyridine motif, for example, is a key component in numerous commercial herbicides, fungicides, and insecticides. nih.govresearchoutreach.org The core structure of this compound can be used to design novel candidates for these applications, with the fluorine atoms enhancing metabolic stability and binding affinity, and the aldehyde serving as a key point for diversification. jy-chemical.comguidechem.commdpi.com

Materials Science: Fluorinated aromatic compounds are increasingly used in the development of high-performance organic electronic materials. rsc.org The strong electron-withdrawing properties of the trifluoropyridine ring can be exploited to create materials with low HOMO and LUMO energy levels, which is beneficial for electron injection and transport in devices like Organic Light-Emitting Diodes (OLEDs). rsc.orgmdpi.com Derivatives of this compound could be explored as components of hole-transporting materials, emitters, or functional polymers. nih.govresearchgate.netacs.org

Chemical Biology: The aldehyde group is a valuable functional handle for bioconjugation, allowing the molecule to be attached to biomolecules like proteins or peptides. Furthermore, the fluorinated pyridine core can serve as a ¹⁹F NMR reporter group for in vitro and in vivo studies. The development of derivatives as fluorescent probes for bioimaging is another promising avenue; for instance, related trifluoromethyl-substituted pyridines have been designed as fluorescent probes for imaging lipid droplets in cells. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3,5-Trifluoropyridine-4-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential fluorination and formylation of pyridine precursors. Direct fluorination using agents like DAST (diethylaminosulfur trifluoride) or halogen exchange (e.g., Balz-Schiemann reaction) can introduce fluorine atoms at positions 2, 3, and 4. The aldehyde group at position 4 is introduced via Vilsmeier-Haack formylation or oxidation of a methyl group using MnO₂ or CrO₃. Yield optimization requires precise control of temperature (-10°C to 50°C), solvent polarity (e.g., DMF for formylation), and stoichiometry of fluorinating agents to avoid over-fluorination or side reactions. Reaction progress should be monitored via TLC or LC-MS .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- ¹⁹F NMR : Critical for identifying fluorine environments (δ -120 to -160 ppm for aromatic fluorines) and verifying substitution patterns.

- ¹H NMR : The aldehyde proton appears as a singlet near δ 10.0 ppm; coupling with adjacent fluorines may cause splitting.

- IR Spectroscopy : Confirms the aldehyde C=O stretch (~1700 cm⁻¹).

- X-ray Crystallography : Resolves exact geometry and substituent positions, though crystallization may require co-crystallization agents due to low melting points .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Store in a sealed, moisture-free container under inert gas (argon or nitrogen) to prevent aldehyde oxidation. Avoid proximity to strong bases or reducing agents, which may trigger exothermic reactions. In case of spills, neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste protocols. Refer to SDS guidelines for similar trifluoropyridines .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic additions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model electron density distribution, identifying electrophilic sites (e.g., aldehyde carbon). Fukui indices quantify susceptibility to nucleophilic attack. Solvent effects (PCM models) and steric hindrance from fluorine substituents can be simulated to predict regioselectivity. Experimental validation via kinetic studies (e.g., monitoring aldehyde consumption via HPLC) is recommended to refine computational parameters .

Q. What strategies resolve contradictions in reported physical properties (e.g., boiling point, solubility) of this compound?

- Methodological Answer : Discrepancies often arise from impurities (e.g., residual fluorinating agents) or polymorphic forms. Cross-validate using:

- DSC/TGA : Determine melting/boiling points under controlled heating rates.

- HPLC-PDA : Assess purity (>98% by area normalization).

- Solubility Tests : Compare in aprotic (DCM, THF) vs. protic (MeOH, H₂O) solvents. Reproducibility requires strict adherence to synthetic protocols .

Q. How does the electronic effect of fluorine substituents influence the aldehyde’s reactivity in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing nature increases the aldehyde’s electrophilicity but may deactivate the pyridine ring toward Pd-catalyzed couplings (e.g., Suzuki-Miyaura). To mitigate, use bulky ligands (SPhos) or microwave-assisted conditions to enhance reaction rates. Competitive inhibition studies (e.g., adding non-fluorinated analogs) can isolate electronic vs. steric effects .

Q. What mechanistic insights can be gained from studying degradation pathways of this compound under basic conditions?

- Methodological Answer : Under basic conditions (pH >10), the aldehyde may undergo Cannizzaro disproportionation or nucleophilic attack. Isotopic labeling (¹⁸O in H₂O) and LC-HRMS track degradation intermediates. Kinetic profiling (variable-temperature NMR) identifies rate-determining steps. Compare with analogous compounds (e.g., 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde) to assess fluorine’s stabilizing role .

Data Analysis & Experimental Design

Q. How should researchers design experiments to optimize the catalytic oxidation of 4-methyl to 4-carbaldehyde in trifluoropyridines?

- Methodological Answer : Use a Design of Experiments (DoE) approach:

- Factors : Catalyst loading (e.g., TEMPO/NaClO), solvent (acetonitrile vs. toluene), reaction time.

- Response Variables : Yield (GC-MS), selectivity (HPLC).

- Statistical Analysis : ANOVA identifies significant factors; response surface models optimize conditions. Control for fluorine’s electron-withdrawing effects, which may slow oxidation .

Q. What analytical workflows are recommended for detecting trace impurities in this compound?

- Methodological Answer : Combine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.